Comparative Biological Activity: Class-Level Potency of Cyclopropyl-Piperidine Motifs vs. Non-Cyclopropyl Analogs
While direct, head-to-head quantitative data for (1-cyclopropyl-2-piperidin-1-ylethyl)amine against a specific named comparator is limited in the public domain, a class-level inference can be drawn from SAR studies on related cyclopropyl-piperidine scaffolds. In the context of HIV-1 protease inhibitors, the incorporation of a hydrophobic cyclopropyl group as a P1'-ligand within a piperidine-containing scaffold was essential for achieving potent inhibitory activity. For example, a closely related cyclopropyl-piperidine analog achieved an IC50 of 3.61 nM against wild-type HIV-1 protease, demonstrating the high potency that can be achieved with this constrained motif [1]. This contrasts with earlier-generation inhibitors lacking this specific combination of features, which often exhibited significantly higher IC50 values. This class-level inference highlights the value of the cyclopropyl-piperidine substructure in achieving high target affinity, a property that is likely transferable to other target classes like GPR119 [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Data not directly available for target compound; inferred from related cyclopropyl-piperidine scaffold |
| Comparator Or Baseline | Related cyclopropyl-piperidine HIV-1 protease inhibitor |
| Quantified Difference | IC50 of 3.61 nM for a representative analog |
| Conditions | In vitro enzymatic assay against wild-type HIV-1 protease |
Why This Matters
This class-level potency data justifies the selection of this cyclopropyl-piperidine building block for programs where high target affinity is paramount, as it demonstrates the motif's potential to achieve low-nanomolar activity.
- [1] PLOS ONE. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. View Source
- [2] Himmelsbach, F. et al. (2014). N-CYCLOPROPYL-N-PIPERIDINYL-AMIDE DERIVATIVES, PHARMACEUTICAL COMPOSITIONS CONTAINING THEM AND USES THEREOF. US Patent Application US20140031369A1. View Source
